Diquafosol tétrasodique

Vue d'ensemble

Description

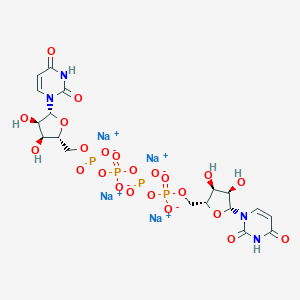

Le diquafosol, commercialisé sous le nom de marque Diquas, est un composé pharmaceutique principalement utilisé pour le traitement de la sécheresse oculaire. Il est formulé sous forme de solution ophtalmique à 3 % du sel tétrasodique. Le diquafosol agit comme un agoniste du récepteur purinergique P2Y2, favorisant la sécrétion de liquide lacrymal et de mucine, ce qui contribue à soulager les symptômes de la sécheresse oculaire .

Applications De Recherche Scientifique

Diquafosol has a wide range of scientific research applications, including:

Chemistry: Diquafosol is used as a model compound to study the behavior of nucleotides and their interactions with receptors.

Biology: Research on diquafosol focuses on its effects on cellular signaling pathways and its role in promoting tear fluid secretion.

Medicine: Diquafosol is extensively studied for its therapeutic potential in treating dry eye disease and other ocular conditions.

Industry: Diquafosol is used in the development of ophthalmic formulations and other pharmaceutical products .

Mécanisme D'action

Target of Action

Diquafosol tetrasodium primarily targets the P2Y2 purinergic receptors . These receptors are found on the ocular surface, including the conjunctival epithelium and goblet cell membranes . The activation of these receptors plays a crucial role in maintaining the health of the ocular surface.

Mode of Action

Diquafosol tetrasodium acts as an agonist of the P2Y2 purinergic receptors . By binding to these receptors, it triggers a series of intracellular events. This interaction leads to an increase in the intracellular concentration of calcium ions , which in turn promotes the secretion of water and mucin .

Biochemical Pathways

The activation of P2Y2 receptors by Diquafosol tetrasodium affects several biochemical pathways. It stimulates the secretion of both water and mucins from the conjunctiva into tears . This action helps to improve the stability of the tear film, which is crucial for maintaining the health of the ocular surface .

Pharmacokinetics

It is known that the drug is formulated as a 3% ophthalmic solution for topical administration . This formulation is designed to maximize the drug’s bioavailability at the site of action, the ocular surface.

Result of Action

The action of Diquafosol tetrasodium at the molecular and cellular levels results in several beneficial effects for patients with dry eye disease. It improves the stability of the tear film and enhances the quality of tears . This leads to a reduction in the symptoms of dry eye disease, such as discomfort and visual disturbances .

Action Environment

The efficacy and stability of Diquafosol tetrasodium can be influenced by various environmental factors. For instance, the drug’s effectiveness may vary depending on the severity of the dry eye condition and the presence of any ocular surface damage . Additionally, patient adherence to the prescribed dosing regimen can also impact the drug’s efficacy .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Diquafosol Tetrasodium is a P2Y2 receptor agonist . It stimulates fluid and mucin secretion on the ocular surface . This action is achieved by activating P2Y2 receptors in the ocular surface, which improves fluid transport, mucin secretion from the conjunctival epithelium, and stimulation of lipid production .

Cellular Effects

Diquafosol Tetrasodium has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In vitro studies have shown that Diquafosol Tetrasodium can reduce intracellular ROS levels, apoptosis, and inflammation, all of which were increased in the dry eye model through desiccation .

Molecular Mechanism

The molecular mechanism of Diquafosol Tetrasodium involves the agonism of the P2Y2 purinogenic receptor . This activation leads to an increase in intracellular calcium ion concentrations , which in turn stimulates the secretion of water and mucins from the conjunctiva into tears .

Temporal Effects in Laboratory Settings

In laboratory settings, Diquafosol Tetrasodium has shown changes in its effects over time. It has been observed that the distribution of highly fluorescent dichlorofluorescein and the proportion of annexin V- and PI-positive cells decreased in the Diquafosol Tetrasodium medium .

Dosage Effects in Animal Models

In animal models, the effects of Diquafosol Tetrasodium vary with different dosages. For instance, a single dose administration of Diquafosol Tetrasodium into the eyes of dry eye model rats promoted tear fluid secretion .

Metabolic Pathways

It is known that the drug acts on P2Y2 receptors, leading to an increase in intracellular calcium ion concentrations .

Transport and Distribution

It is known that the drug acts on P2Y2 receptors in the ocular surface .

Subcellular Localization

It is known that the drug acts on P2Y2 receptors in the ocular surface .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

Le diquafosol est synthétisé par une série de réactions chimiques impliquant des dérivés de l'uridine. Les étapes clés comprennent la phosphorylation de l'uridine pour produire du monophosphate d'uridine, suivie d'une phosphorylation supplémentaire pour produire du diphosphate d'uridine et du triphosphate d'uridine. L'étape finale implique la formation de la liaison tétraphosphate entre deux molécules d'uridine pour produire du diquafosol .

Méthodes de Production Industrielle

La production industrielle du diquafosol implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement l'utilisation de catalyseurs spécifiques et de milieux réactionnels contrôlés pour faciliter la formation du produit souhaité. Le produit final est ensuite purifié et formulé en solution ophtalmique pour une utilisation clinique .

Analyse Des Réactions Chimiques

Types de Réactions

Le diquafosol subit diverses réactions chimiques, notamment :

Oxydation : Le diquafosol peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le diquafosol en formes réduites avec des propriétés chimiques différentes.

Réactifs et Conditions Courants

Les réactifs courants utilisés dans les réactions chimiques du diquafosol comprennent des agents oxydants (par exemple, le peroxyde d'hydrogène), des agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de réaction, telles que la température, le pH et le solvant, sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux Produits Formés

Les principaux produits formés à partir des réactions chimiques du diquafosol comprennent des dérivés oxydés, réduits et substitués.

Applications de la Recherche Scientifique

Le diquafosol a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Le diquafosol est utilisé comme composé modèle pour étudier le comportement des nucléotides et leurs interactions avec les récepteurs.

Biologie : La recherche sur le diquafosol se concentre sur ses effets sur les voies de signalisation cellulaire et son rôle dans la promotion de la sécrétion de liquide lacrymal.

Médecine : Le diquafosol est étudié de manière approfondie pour son potentiel thérapeutique dans le traitement de la sécheresse oculaire et d'autres affections oculaires.

Industrie : Le diquafosol est utilisé dans le développement de formulations ophtalmiques et d'autres produits pharmaceutiques .

Mécanisme d'Action

Le diquafosol exerce ses effets en agissant sur les récepteurs P2Y2 situés sur les membranes épithéliales conjonctivales et des cellules caliciformes. Lors de la liaison à ces récepteurs, le diquafosol élève les concentrations intracellulaires d'ions calcium, ce qui stimule la sécrétion d'eau et de mucine. Cette action contribue à maintenir le film lacrymal et à améliorer les symptômes de la sécheresse oculaire .

Comparaison Avec Des Composés Similaires

Composés Similaires

Hyaluronate de Sodium : Un composé couramment utilisé dans les traitements de la sécheresse oculaire qui se lie à l'eau et prévient la déshydratation.

Hyaluronate de Sodium : Un composé qui favorise la sécrétion de liquide lacrymal et est utilisé dans diverses formulations ophtalmiques.

Unicité du Diquafosol

Le diquafosol est unique dans son mécanisme d'action en tant qu'agoniste du récepteur P2Y2, qui stimule directement la sécrétion d'eau et de mucine. Cette double action le rend particulièrement efficace dans le traitement de la sécheresse oculaire par rapport à d'autres composés qui peuvent ne traiter qu'un seul aspect du maintien du film lacrymal .

Propriétés

IUPAC Name |

tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O23P4.4Na/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30;;;;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30);;;;/q;4*+1/p-4/t7-,8-,11-,12-,13-,14-,15-,16-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTGMPPCCUSXIP-FNXFGIETSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4Na4O23P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

878.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211427-08-6 | |

| Record name | Diquafosol tetrasodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211427086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIQUAFOSOL TETRASODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8T9SBH9LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

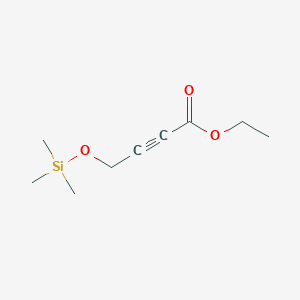

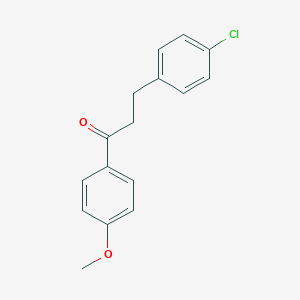

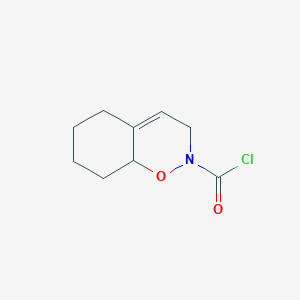

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

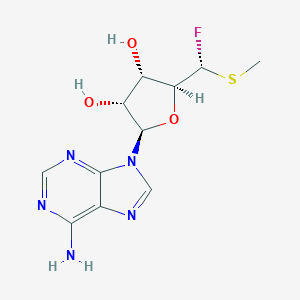

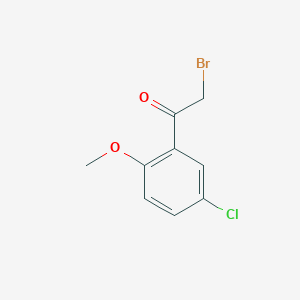

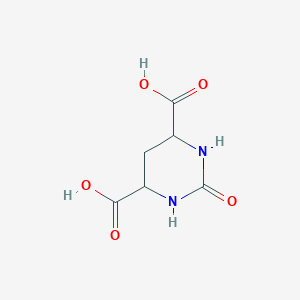

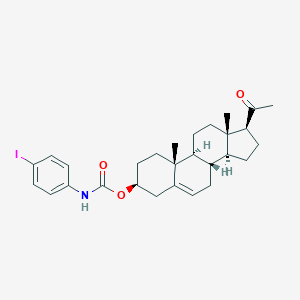

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B38685.png)

![N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride](/img/structure/B38688.png)

![(Thieno[2,3-d][1,2]oxazol-3-yl)methanol](/img/structure/B38691.png)

![[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate](/img/structure/B38703.png)

![2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole](/img/structure/B38710.png)